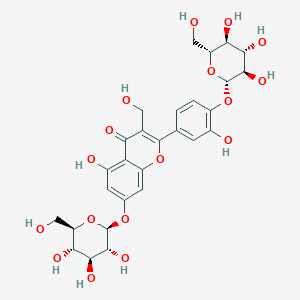
Pedunculosumoside F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Pedunculosumoside F, being a homoflavonoid glucoside, can undergo various chemical reactions typical of flavonoids and glycosides. These reactions include:
Oxidation: Flavonoids can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert flavonoids to their corresponding dihydroflavonoids.
Substitution: Glycosides can undergo substitution reactions where the glycosidic bond is cleaved and replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pedunculosumoside F has several scientific research applications, including:
Chemistry: It is used as a reference compound for studying the chemical properties and reactions of homoflavonoid glucosides
Biology: Its cytotoxicity against HepG2 22.15 cells makes it a useful compound for studying cell viability and cytotoxicity assays
Medicine: Although it lacks anti-HBV activity, its analogs have shown potential in blocking HBsAg secretion in HBV-infected cells, making it a compound of interest for antiviral research
Industry: This compound can be used in the development of natural product-based pharmaceuticals and as a standard for quality control in the production of herbal medicines
Wirkmechanismus
The mechanism of action of Pedunculosumoside F involves its interaction with cellular components leading to cytotoxic effects. Its analogs, however, have been shown to block HBsAg secretion in HBV-infected cells, suggesting a potential mechanism involving the inhibition of viral protein secretion .
Vergleich Mit ähnlichen Verbindungen
Pedunculosumoside F is similar to other homoflavonoid glucosides isolated from Ophioglossum pedunculosum, such as Pedunculosumoside C . These compounds share similar chemical structures and biological activities, but this compound is unique in its specific cytotoxicity profile and lack of anti-HBV activity . Other similar compounds include various flavonoid glycosides that exhibit different biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
1283600-08-7 |
|---|---|
Molekularformel |
C28H32O17 |
Molekulargewicht |
640.5 g/mol |
IUPAC-Name |
5-hydroxy-3-(hydroxymethyl)-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O17/c29-6-11-19(34)18-13(33)4-10(41-27-24(39)22(37)20(35)16(7-30)44-27)5-15(18)42-26(11)9-1-2-14(12(32)3-9)43-28-25(40)23(38)21(36)17(8-31)45-28/h1-5,16-17,20-25,27-33,35-40H,6-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,27-,28-/m1/s1 |
InChI-Schlüssel |
VWMQUPAZXJVKFZ-KJBTZJKUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


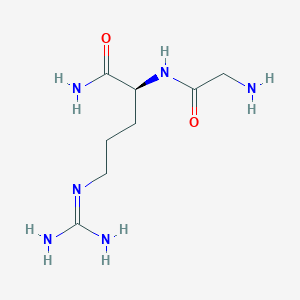
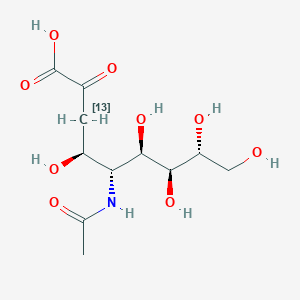
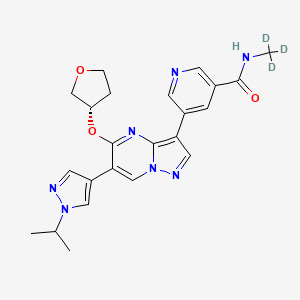
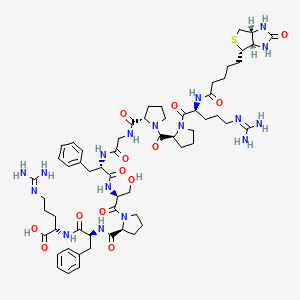
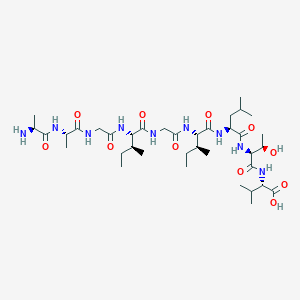
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
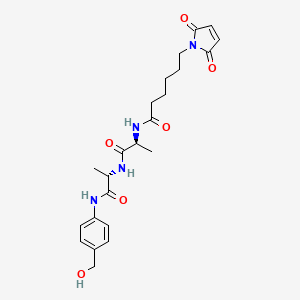
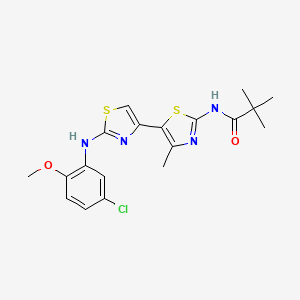

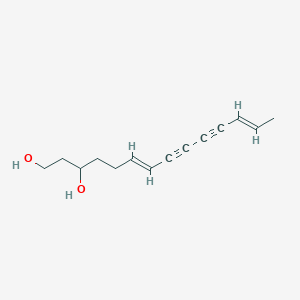

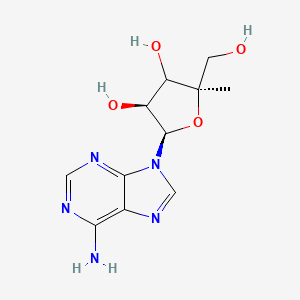
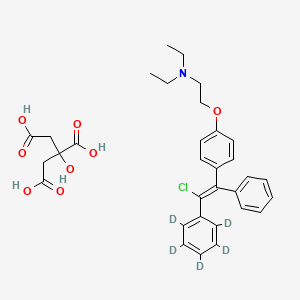
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
